5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a derivative of dihydropyrimidinone, which is a class of compounds known for their wide range of biological activities . The quinoline sulfonyl group attached to the piperazine ring suggests that this compound might have been designed for specific interactions with biological targets.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it likely involves the condensation of a suitably protected quinoline sulfonyl piperazine with a 5-fluoro-6-methyl-2-aminodihydropyrimidin-4-one .Molecular Structure Analysis
The compound contains a dihydropyrimidinone core, which is a six-membered ring with two nitrogen atoms and a carbonyl group. It also has a piperazine ring, which is a saturated six-membered ring with two nitrogen atoms, and a quinoline moiety, which is a fused benzene and pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The sulfonyl group could potentially undergo substitution reactions, and the carbonyl group in the dihydropyrimidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance its water solubility, while the fluorine atom could influence its lipophilicity and metabolic stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-4-methyl-2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3S/c1-12-15(19)17(25)22-18(21-12)23-8-10-24(11-9-23)28(26,27)14-6-2-4-13-5-3-7-20-16(13)14/h2-7H,8-11H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBEELEPRVRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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